2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole
Overview
Description
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been widely studied and is known to exhibit a broad range of biological activities. Some benzimidazoles have been used as pharmaceuticals, including antiparasitic drugs .
Target of Action
Benzimidazoles often interact with beta-tubulin, inhibiting its polymerization into microtubules . This disrupts cellular processes, including cell division.
Mode of Action
By binding to beta-tubulin, benzimidazoles prevent the formation of microtubules, structures necessary for cell division and other important cellular functions .
Biochemical Pathways
The disruption of microtubule formation affects many biochemical pathways. For instance, it can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of benzimidazoles can vary widely depending on their specific chemical structure. Some are well-absorbed and widely distributed throughout the body, while others are not .
Result of Action
The ultimate effect of benzimidazoles on cells is often cell death due to the disruption of vital cellular processes .
Action Environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidizing agents, which catalyze its formation . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interaction with proteins can alter their conformation and function, thereby influencing various biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with oxidizing agents results in the formation of benzimidazole derivatives . These interactions can lead to changes in gene expression, influencing the synthesis of proteins involved in critical cellular functions. The binding interactions of this compound with enzymes can either enhance or inhibit their activity, thereby modulating biochemical pathways.
Properties
IUPAC Name |
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h9H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVCALJSWLYXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(N2)CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.